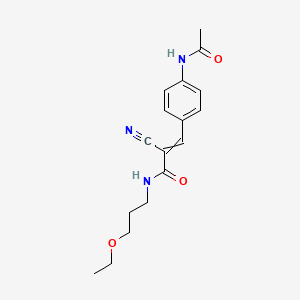

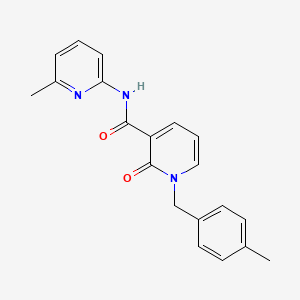

2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-cyano-3-(4-acetamidophenyl)-N-(3-ethoxypropyl)prop-2-enamide" is a derivative of cyanoacrylamide, which is a class of compounds known for their diverse applications in organic synthesis and materials science. The structure of this compound suggests potential interactions such as hydrogen bonding and other non-covalent interactions that could influence its crystal packing and reactivity.

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds typically involves Knoevenagel condensation reactions, as seen in the preparation of ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates . These reactions are often catalyzed by bases such as piperidine and can be performed under mild conditions. The synthesis of similar compounds, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has been reported to involve interactions like Nπ and Oπ, which are less common than traditional hydrogen bonding .

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is characterized by the presence of a cyano group and an acrylamide moiety, which can engage in various non-covalent interactions. X-ray crystallographic studies have been used to confirm the stereochemistry and structure of related compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

Cyanoacrylamide derivatives can participate in a range of chemical reactions, including condensation with dimethylformamide dimethyl acetal to form new reagents for organic synthesis . These reactions can lead to the formation of functionalized nicotinates and nicotinonitriles, demonstrating the versatility of cyanoacrylamide compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamide derivatives are influenced by their molecular structure. Techniques such as IR, 1H NMR, and 13C NMR are commonly used to identify these compounds . Thermal behavior is another important aspect, with studies showing that related copolymers decompose in a two-step process when subjected to high temperatures . The electronic properties, such as UV-visible absorption, and electrochemical behavior, as analyzed by cyclic voltammetry, are also of interest for understanding the reactivity and potential applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A study by Shams et al. (2011) explored the design and synthesis of novel acyclic and heterocyclic dye precursors based on conjugate enaminones and enaminonitrile moieties, which included derivatives similar to the compound . These dyes and their precursors demonstrated significant antimicrobial activity against most tested organisms, with some compounds showing efficiency comparable or even superior to selected standards. This suggests potential applications in dyeing and textile finishing with antimicrobial properties (Shams et al., 2011).

Material Science and Molecular Interaction Studies

The compound's relevance extends into the field of material science and the study of molecular interactions. Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, which displayed unique optical properties influenced by their molecular stacking mode. These findings are essential for the development of new materials with specific optical characteristics (Song et al., 2015).

Zhang et al. (2011) focused on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing that N⋯π and O⋯π interactions, rather than direct hydrogen bonding, play a crucial role in their molecular arrangement. This insight contributes to our understanding of molecular design principles for achieving desired physical properties (Zhang et al., 2011).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied, providing valuable methodologies for the development of compounds with potential applications in various fields. For instance, Wojdyla et al. (2022) explored novel copolymers involving ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which could be applied in creating advanced polymeric materials (Wojdyla et al., 2022).

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) demonstrated the efficacy of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions, highlighting the potential industrial applications of such compounds in protecting metals from corrosion. The study utilized both experimental and theoretical approaches to confirm the compounds' inhibitory performance (Abu-Rayyan et al., 2022).

Eigenschaften

IUPAC Name |

3-(4-acetamidophenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-23-10-4-9-19-17(22)15(12-18)11-14-5-7-16(8-6-14)20-13(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGWPYZICNWDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-acetamidophenyl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)